(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide
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Overview
Description
(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, phenylhydrazine, and various methylating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of (Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dihydro-4-oxo-1-2-benzothiopyran-3-carboxylate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
What sets (Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide apart from similar compounds is its unique pyrazolo[3,4-d]pyrimidine core. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H19N7O2 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(Z)-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C24H19N7O2/c1-16-14-20(26-21(32)13-12-17-8-4-2-5-9-17)31(29-16)24-27-22-19(23(33)28-24)15-25-30(22)18-10-6-3-7-11-18/h2-15H,1H3,(H,26,32)(H,27,28,33)/b13-12- |
InChI Key |
LNJKMIVLCTVKKB-SEYXRHQNSA-N |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C=C\C2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3 |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3 |
Origin of Product |
United States |
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